Architecting Advanced Heterocycles: A Technical Whitepaper on 5-Bromo-1-methyl-2-(o-tolyl)-1H-imidazole
Architecting Advanced Heterocycles: A Technical Whitepaper on 5-Bromo-1-methyl-2-(o-tolyl)-1H-imidazole
Executive Summary
In the landscape of modern drug discovery, highly functionalized imidazole cores serve as privileged scaffolds for targeting complex kinase and cytokine pathways. 5-Bromo-1-methyl-2-(o-tolyl)-1H-imidazole (CAS: 1415562-59-2) is a critical, sterically tuned building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs)[1]. The presence of the ortho-tolyl group at the C2 position induces a specific dihedral twist that is highly valued in structure-based drug design, while the C5-bromide acts as a versatile synthetic handle for late-stage cross-coupling.
This whitepaper provides an in-depth technical guide to the physicochemical properties, regioselective synthesis, and downstream pharmacological applications of this specific imidazole derivative.
Physicochemical Profiling & Structural Dynamics
Understanding the baseline metrics of 5-bromo-1-methyl-2-(o-tolyl)-1H-imidazole is paramount for reaction optimization and analytical validation. The molecule exhibits a characteristic isotopic signature in mass spectrometry due to the bromine atom, which serves as a built-in diagnostic tool during synthetic workflows.
Table 1: Core Physicochemical and Identification Metrics
| Property / Identifier | Value / Description |
| Chemical Name | 5-Bromo-1-methyl-2-(o-tolyl)-1H-imidazole |
| CAS Registry Number | 1415562-59-2[1] |
| Molecular Formula | C11H11BrN2[1] |
| Molecular Weight | 251.12 g/mol |
| MDL Number | MFCD22665889[1] |
| Structural Features | C2-aryl steric hindrance; C5-halogenation |
| Mass Spectrometry (ESI+) | [M+H]+ expected at m/z 251.0 and 253.0 (1:1 ratio) |
Strategic Synthesis & Regioselective Methodologies
The synthesis of 5-bromo-1-methyl-2-(o-tolyl)-1H-imidazole requires strict regiocontrol. Direct bromination of 1-methyl-2-(o-tolyl)-1H-imidazole often yields a mixture of 4-bromo, 5-bromo, and 4,5-dibromo isomers[2]. Therefore, the most robust and field-proven methodology involves the regioselective Suzuki-Miyaura cross-coupling of 2,5-dibromo-1-methyl-1H-imidazole with o-tolylboronic acid[3][4].
Regioselective Suzuki-Miyaura coupling pathway for CAS 1415562-59-2.
Step-by-Step Experimental Protocol
This protocol is engineered as a self-validating system, ensuring that intermediate checkpoints prevent the progression of failed reactions.
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Reagent Preparation: Charge a microwave-safe reaction vial with 2,5-dibromo-1-methyl-1H-imidazole (1.0 equiv) and o-tolylboronic acid (1.05 equiv).
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Catalyst & Base Addition: Add K3PO4 (2.5 equiv) and the palladium catalyst Pd(dtbpf)Cl2 (0.05 equiv)[4].
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Solvent System: Suspend the solid mixture in a degassed solvent system of 1,4-dioxane and H2O (4:1 v/v). Self-Validation Check: Ensure the solution is thoroughly sparged with nitrogen or argon for 10 minutes to prevent catalyst oxidation.
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Reaction Execution: Seal the vial and subject it to microwave irradiation at 80 °C for 60 minutes[4].
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Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (EtOAc) and partition with water. Extract the aqueous layer twice with EtOAc. Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
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Purification & Validation: Purify the crude residue via silica gel flash chromatography (hexanes/EtOAc gradient). Self-Validation Check: Perform a crude 1H-NMR analysis. The presence of a single imidazole backbone proton (the C4-H singlet) and the disappearance of the C2-H signal confirms complete and regioselective functionalization.
Mechanistic Causality in Experimental Choices
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Why Pd(dtbpf)Cl2? The choice of 1,1'-bis(di-tert-butylphosphino)ferrocene palladium dichloride is not arbitrary. The C2 position of the imidazole ring is flanked by two nitrogen atoms, making it highly electron-deficient and intrinsically more reactive toward oxidative addition than the C5 position[5]. Furthermore, the bulky di-tert-butyl groups on the dtbpf ligand enhance regioselectivity by favoring the less sterically encumbered C2-Br bond over the C5-Br bond (which is sterically hindered by the adjacent N1-methyl group)[4].
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Why Microwave Irradiation? The ortho-methyl group on the boronic acid introduces significant steric bulk, which typically stalls cross-coupling at room temperature. Microwave heating ensures rapid, uniform energy distribution that overcomes this activation barrier while minimizing the formation of protodeboronation byproducts[4].
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Why K3PO4 in Dioxane/Water? K3PO4 is a mild, highly water-soluble base that efficiently forms the reactive boronate species required for the transmetalation step without inducing the hydrolysis of the starting dibromoimidazole.
Applications in Drug Development
The 5-bromo-1-methyl-2-(o-tolyl)-1H-imidazole scaffold is highly prized in the synthesis of small-molecule inhibitors targeting inflammatory and oncological pathways.
Downstream application of the imidazole scaffold in NIK inhibition.
NF-kB Inducing Kinase (NIK) Inhibitors
The C5-bromide of CAS 1415562-59-2 serves as an ideal electrophile for secondary Suzuki, Sonogashira, or Buchwald-Hartwig aminations[3]. By coupling complex heterocycles at the C5 position, researchers generate potent inhibitors of NF-kB Inducing Kinase (NIK). NIK is a serine/threonine kinase that drives the non-canonical NF-kB signaling pathway. Inhibition of this target blocks downstream inflammatory molecules, making derivatives of this imidazole core highly relevant for treating autoimmune disorders, B-cell malignancies, and metabolic diseases[4].
Cytokine Modulators
Substituted 1-methyl-2-aryl-1H-imidazoles are documented precursors for cytokine-inhibiting compounds[2]. The ortho-tolyl group forces the phenyl ring out of coplanarity with the imidazole core. This specific 3D conformation is often required to fit deeply into the hydrophobic pockets of p38 MAP kinases, effectively shutting down the production of pro-inflammatory cytokines like TNF-α and IL-6[2].
References
- Google Patents. "US7858804B2 - Process for making cytokine inhibiting compounds containing 4- and 5-imidazolyl rings and the intermediates thereof." Google Patents.
- Google Patents. "US20230416256A1 - SMALL MOLECULE INHIBITORS OF NF-kB INDUCING KINASE." Google Patents.
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Kobe University. "“Snapshot” Trapping of Multiple Transient Azolyllithiums in Batch." Kobe University Repository. Available at:[Link]
Sources
- 1. CAS 1415562-59-2 | 3H32-9-AK | MDL MFCD22665889 | 5-Bromo-1-methyl-2-(o-tolyl)-1H-imidazole | SynQuest Laboratories [synquestlabs.com]
- 2. US7858804B2 - Process for making cytokine inhibiting compounds containing 4- and 5-imidazolyl rings and the intermediates thereof - Google Patents [patents.google.com]
- 3. 2,5-Dibromo-1-methyl-1h-imidazole | 53857-59-3 | Benchchem [benchchem.com]
- 4. US20230416256A1 - SMALL MOLECULE INHIBITORS OF NF-kB INDUCING KINASE - Google Patents [patents.google.com]
- 5. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
